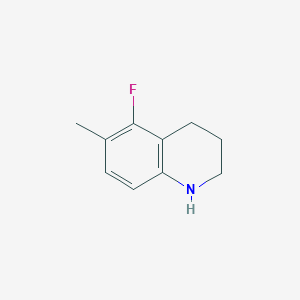
5-フルオロ-6-メチル-1,2,3,4-テトラヒドロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the quinoline ring.
科学的研究の応用
5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Medicine: Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and dyes
作用機序
Target of Action
The primary targets of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of biological activities . .
Mode of Action
As a fluorinated quinoline, it may share some properties with other members of this class, which are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of a fluorine atom can enhance the biological activity of these compounds .
Biochemical Pathways
Other fluorinated quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (16521) and its form (powder), suggest that it may have good bioavailability .
Result of Action
Given the known activities of other fluorinated quinolines, it is possible that this compound could have antibacterial, antineoplastic, or antiviral effects .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or platinum. The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste, adhering to principles of green chemistry. The use of advanced catalysts and automated systems ensures consistent quality and scalability .
化学反応の分析
Types of Reactions: 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to new derivatives with unique properties.
Substitution: The fluorine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
類似化合物との比較
- 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
- 5,6-Difluoro-1,2,3,4-tetrahydro-2-methylquinoline
- 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Comparison: Compared to its analogs, 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which significantly influence its chemical reactivity and biological activity. This unique structure allows for more targeted interactions in medicinal applications and provides distinct advantages in material science .
特性
IUPAC Name |
5-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWTJXJHRUOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














